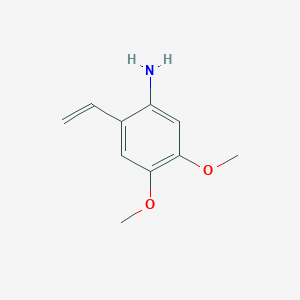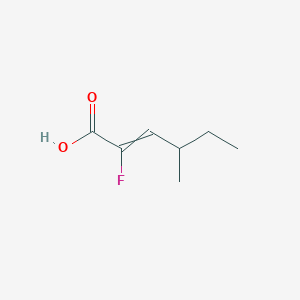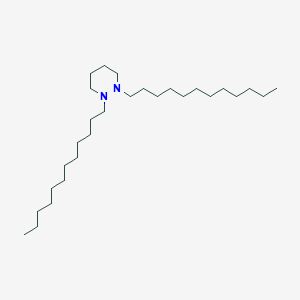
1,2-Didodecylhexahydropyridazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
The synthesis of 1,2-Didodecylhexahydropyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of dodecylamine with a suitable dicarbonyl compound, followed by cyclization to form the hexahydropyridazine ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial production methods may involve large-scale synthesis using continuous flow reactors, which allow for better control over reaction parameters and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more environmentally friendly.
化学反应分析
1,2-Didodecylhexahydropyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the hydrogen atoms is replaced by another functional group. Common reagents for these reactions include alkyl halides and organometallic compounds.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically results in the formation of alkanes or alcohols.
科学研究应用
1,2-Didodecylhexahydropyridazine has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers are exploring its potential as a bioactive molecule with antimicrobial and antifungal properties. Its long alkyl chains may enhance its ability to interact with biological membranes.
Medicine: Preliminary studies suggest that this compound may have therapeutic potential in treating certain diseases, although more research is needed to fully understand its pharmacological effects.
Industry: The compound’s surfactant properties make it useful in the formulation of detergents, emulsifiers, and other industrial products.
作用机制
The mechanism by which 1,2-Didodecylhexahydropyridazine exerts its effects is not fully understood. it is believed to interact with cellular membranes due to its amphiphilic nature, which allows it to integrate into lipid bilayers. This interaction may disrupt membrane integrity and function, leading to various biological effects. The compound may also target specific proteins or enzymes, modulating their activity and influencing cellular processes.
相似化合物的比较
1,2-Didodecylhexahydropyridazine can be compared to other pyridazine derivatives, such as:
1,2-Dimethylpyridazine: This compound has shorter alkyl chains and different chemical properties, making it less effective as a surfactant.
1,2-Diphenylpyridazine:
1,2-Dioctylpyridazine: With medium-length alkyl chains, this compound has intermediate properties between this compound and 1,2-Dimethylpyridazine.
The uniqueness of this compound lies in its long alkyl chains, which impart specific physical and chemical properties that are advantageous for certain applications.
属性
CAS 编号 |
116624-55-6 |
|---|---|
分子式 |
C28H58N2 |
分子量 |
422.8 g/mol |
IUPAC 名称 |
1,2-didodecyldiazinane |
InChI |
InChI=1S/C28H58N2/c1-3-5-7-9-11-13-15-17-19-21-25-29-27-23-24-28-30(29)26-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 |
InChI 键 |
PNIYPBMYDXCERT-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCN1CCCCN1CCCCCCCCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


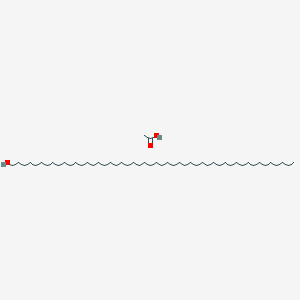
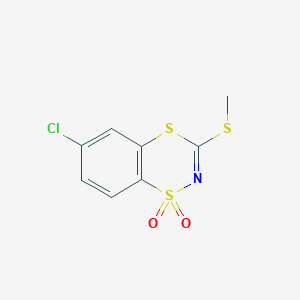
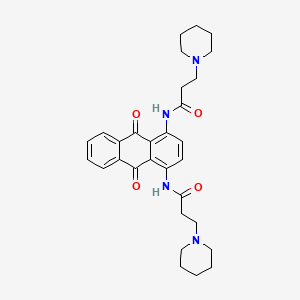
![1-Propanone, 3-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methyl-1-phenyl-](/img/structure/B14302304.png)
![Methyl {2-[bis(2-hydroxyethyl)amino]ethyl}sulfamate](/img/structure/B14302314.png)
acetate](/img/structure/B14302318.png)
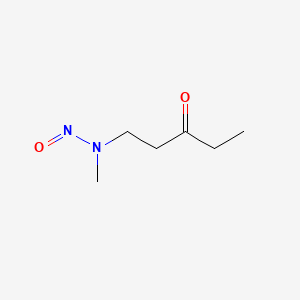
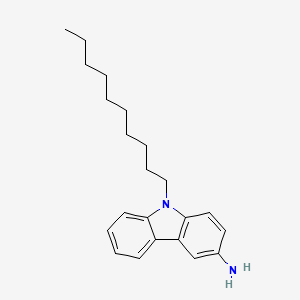
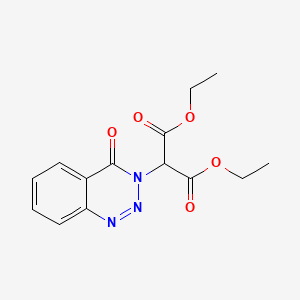
![1,2,3-Trifluoro-2-[(1,2,3-trifluoropropan-2-yl)oxy]propane](/img/structure/B14302353.png)


